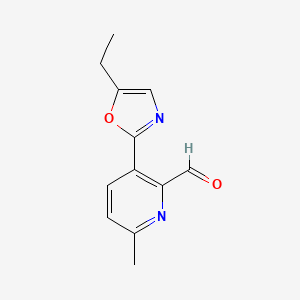
Methyl 6-methyl-9-oxoxanthene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-9-oxoxanthene-2-carboxylate: is a xanthene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. Xanthene derivatives are characterized by their tricyclic structure, which includes two benzene rings fused to a central pyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-9-oxoxanthene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with xanthene or its derivatives as the starting material.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as nitration, halogenation, and oxidation.
Carboxylation: The carboxylate group at the 2nd position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Methyl 6-methyl-9-oxoxanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted xanthene compounds.
科学的研究の応用
Chemistry: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and dyes. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infections. Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
作用機序
The mechanism by which Methyl 6-methyl-9-oxoxanthene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate: Similar structure with hydroxyl groups at positions 3 and 8.
2-Hydroxy-8-methoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Similar structure with a methoxy group at position 8.
2,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester: Similar structure with hydroxyl groups at positions 2 and 8.
Uniqueness: Methyl 6-methyl-9-oxoxanthene-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
methyl 6-methyl-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-9-3-5-11-14(7-9)20-13-6-4-10(16(18)19-2)8-12(13)15(11)17/h3-8H,1-2H3 |
InChIキー |
ADNFABHEIUKMFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)


![7-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid](/img/structure/B15357681.png)







![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)


